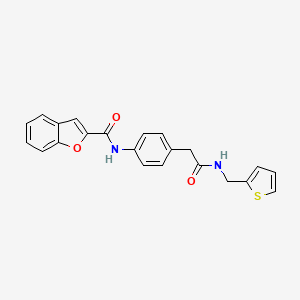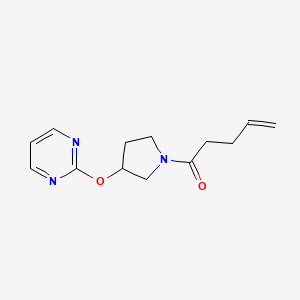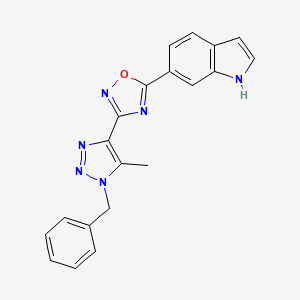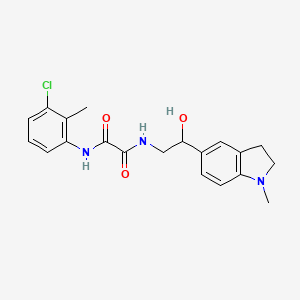![molecular formula C9H14N2O2 B2926361 N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide CAS No. 2411288-04-3](/img/structure/B2926361.png)
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide, also known as MPMP, is a small molecule inhibitor that has been studied for its potential therapeutic applications. MPMP has been found to inhibit the activity of a specific enzyme, which makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to increased levels of acetylcholine in the brain. This increased acetylcholine can improve cognitive function, making this compound a potential treatment for diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, this compound has been found to have antioxidant properties. This antioxidant activity can help protect cells from damage caused by free radicals, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other biochemical pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase. Another direction is the study of this compound's potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of new methods for synthesizing this compound could lead to improved yields and lower costs for this compound.
Synthesemethoden
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The synthesis of this compound involves the reaction of 1-methyl-2-pyrrolidinone with allyl bromide to form N-allyl-1-methyl-2-pyrrolidinone. This compound is then reacted with acryloyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-8(12)10-6-7-4-5-11(2)9(7)13/h3,7H,1,4-6H2,2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOVCYRTXYQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)


![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![6-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2926290.png)

![3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2926292.png)
![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)

